3,4-Difluoro-2-methoxyphenol
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Overview
Description
3,4-Difluoro-2-methoxyphenol is an organic compound with the molecular formula C7H6F2O2 It is a derivative of phenol, where the hydrogen atoms at the 3 and 4 positions on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at the 2 position is replaced by a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2-methoxyphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3,4-difluoronitrobenzene with methanol in the presence of a base, followed by reduction of the nitro group to a hydroxyl group. The reaction conditions typically involve heating the reactants under reflux in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and advanced purification techniques are often employed to ensure high purity and quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the fluorine atoms or modify the methoxy group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
3,4-Difluoro-2-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-methoxyphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-methoxyphenol
- 3,4-Difluoro-2-hydroxyphenol
- 3,4-Dichloro-2-methoxyphenol
Uniqueness
3,4-Difluoro-2-methoxyphenol is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds.
Properties
IUPAC Name |
3,4-difluoro-2-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAJNEGYKGRZLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the role of 3,4-Difluoro-2-methoxyphenol in liquid crystal synthesis, and how is its structure confirmed?
A: this compound serves as a crucial building block in the synthesis of liquid crystal compounds. [] It acts as a precursor that undergoes esterification reactions to form the desired ester liquid crystals. The successful synthesis of this compound itself is confirmed using spectroscopic techniques like Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS). [] These methods provide evidence for the presence of specific functional groups and the overall structure of the synthesized compound.
Q2: Can you elaborate on the significance of synthesizing liquid crystals from compounds like this compound?
A: Liquid crystals are a unique state of matter exhibiting properties of both liquids and solids. They are highly sensitive to changes in temperature and electric fields, making them ideal for applications in displays (LCDs). [] By synthesizing new liquid crystals with varying structures, like those derived from this compound, researchers aim to fine-tune their properties. This includes manipulating their phase transition temperatures, which are crucial for optimizing the performance of liquid crystal displays and exploring new applications in material science. []
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